(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
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Overview
Description
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyran ring fused with a hydroxy group and a methoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyran precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Known for its antioxidant properties.
Uniqueness
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one is unique due to its specific chemical structure, which combines a pyran ring with a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, commonly referred to as a type of kawapyrones, is a compound derived from the Fijian plant Piper methysticum, known for its psychoactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following structural formula:
This structure features a pyran ring with hydroxyl and methoxy substituents that contribute to its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its role as an antioxidant .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition suggests that it may be beneficial in treating conditions characterized by inflammation, such as arthritis and other inflammatory disorders .
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal activities of this compound. It has been tested against various gram-positive and gram-negative bacterial strains, showing promising results. For instance, in vitro assays indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
Case Studies and Research Findings
- Antioxidant Activity Study : A study published in 2023 evaluated the antioxidant capacity of various kawapyrones, including this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of this compound. It was found to reduce prostaglandin E2 levels in macrophages stimulated with lipopolysaccharide (LPS), indicating a downregulation of inflammatory mediators .
- Antimicrobial Efficacy : A comprehensive analysis assessed the antimicrobial properties of several derivatives of kawapyrones. The study revealed that this compound exhibited notable activity against Candida albicans, with an MIC value comparable to standard antifungal agents .
Data Summary Table
Properties
IUPAC Name |
4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTANFWOUZTKOF-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2CC(=CC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.